Pamoic Acid Enables 233-Fold Lower Solubility and Significantly Extended Release Compared to Hydrochloride Salt
The formation of a pamoate salt directly reduces the aqueous solubility of lurasidone by a factor of 233 compared to its hydrochloride form, thereby enabling a long-acting injectable depot [1]. This solubility reduction translates directly into an extended in vivo pharmacokinetic profile, with the pamoate-based microcrystal suspension providing sustained release for up to 45 days, which is 10 days longer than that of the hydrochloride salt at the same particle size [1].
| Evidence Dimension | Aqueous Solubility Reduction and Duration of In Vivo Release |
|---|---|
| Target Compound Data | 233-fold reduction in solubility; up to 45 days in vivo release duration for pamoate salt. |
| Comparator Or Baseline | Lurasidone hydrochloride (LH) |
| Quantified Difference | 233-fold lower solubility; 10 days longer in vivo release duration. |
| Conditions | In vitro aqueous solubility measurement; in vivo pharmacokinetic study in rats following intramuscular injection of microcrystal suspensions. |
Why This Matters
This demonstrates that pamoic acid is a critical component for formulating lurasidone as a viable long-acting injectable, directly improving patient compliance by reducing dosing frequency from daily to monthly.
- [1] Li, S., He, Y., Sun, D., Wang, Z., Yu, J., Ye, J., He, Z., Wang, Y. Long Acting Ionically Paired Pamoate-based Suspension of Lurasidone: An exploration of Size Effects on in vitro Dissolution and in vivo Pharmacokinetic Behaviors. AAPS PharmSciTech, 2023, 24, 85. View Source
